2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine typically involves the reaction of 4-phenylpyridine-2,6-dicarboxylic acid with hydrazine under reflux conditions. The reaction proceeds through the formation of an intermediate dihydrazide, which cyclizes to form the dipyrazine ring .
Industrial Production Methods
the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine and pyrazine derivatives, while reduction can lead to partially or fully reduced products .
Scientific Research Applications
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine is widely used in scientific research due to its unique properties:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of OLEDs and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. In biological systems, it can interact with cellular components to produce fluorescence, aiding in imaging applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry.
Phenanthroline: Known for its applications in analytical chemistry and as a ligand.
Terpyridine: Used in the development of coordination complexes and materials science.
Uniqueness
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine is unique due to its combination of pyridine and pyrazine rings, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
Molecular Formula |
C19H13N5 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(4-phenyl-6-pyrazin-2-ylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C19H13N5/c1-2-4-14(5-3-1)15-10-16(18-12-20-6-8-22-18)24-17(11-15)19-13-21-7-9-23-19/h1-13H |
InChI Key |
IVVMDDKEBBOTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4 |
Origin of Product |
United States |
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